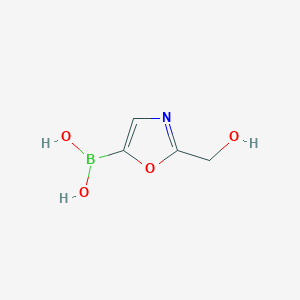

2-Hydroxylmethyl--oxazole-5-boronic acid

Description

Molecular Architecture

The core structure comprises an oxazole ring substituted at position 2 with a hydroxymethyl group (-CH2OH) and at position 5 with a boronic acid (-B(OH)2). This arrangement creates a polarized electronic environment:

- Oxazole Ring : The aromatic heterocycle (C3H3NO) contributes π-electron density, with nitrogen at position 1 and oxygen at position 3 creating a dipole moment of ~1.5 D.

- Hydroxymethyl Group : Introduces hydrogen-bonding capacity and modulates solubility. Computational studies suggest a 15–20° dihedral angle between the hydroxymethyl and oxazole planes, minimizing steric hindrance.

- Boronic Acid : The sp²-hybridized boron atom forms a trigonal planar geometry, enabling Suzuki-Miyaura coupling. The B-O bond length averages 1.36 Å, with O-B-O angles near 120°.

Table 1: Key Physicochemical Properties

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Weight | 154.97 g/mol | High-resolution MS |

| Melting Point | 112–114°C | Differential Scanning Calorimetry |

| logP (Octanol-Water) | 0.82 ± 0.05 | Shake-flask method[6 |

Properties

IUPAC Name |

[2-(hydroxymethyl)-1,3-oxazol-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO4/c7-2-4-6-1-3(10-4)5(8)9/h1,7-9H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLFCNDKUYKEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(O1)CO)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective, with Pd(dppf)Cl₂ showing superior activity for electron-deficient heterocycles.

-

Boron source : Bis(pinacolato)diboron (B₂pin₂) is preferred due to its stability and reactivity.

-

Base : Potassium acetate (KOAc) or Cs₂CO₃ are commonly used to neutralize HBr byproducts.

Example procedure :

5-Bromo-2-hydroxymethyl-oxazole (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 eq) in 1,4-dioxane at 80°C for 12 hours yield the pinacol boronic ester, which is hydrolyzed to the boronic acid using HCl (1M). Reported yields for analogous thiazole systems exceed 85%.

Challenges in Oxazole Systems

-

Electron-deficient rings : Oxazoles are less reactive than thiazoles, necessitating higher temperatures or longer reaction times.

-

Hydroxymethyl stability : The hydroxymethyl group may require protection (e.g., as a silyl ether) during borylation to prevent oxidation.

Alternative Routes via Pre-functionalized Intermediates

Grignard-Based Boron Transfer

Grignard reagents (e.g., ArMgX) react with boron trihalides (e.g., BF₃·OEt₂) to form borinic acids. For 2-hydroxymethyl-oxazole:

-

5-Lithiation using LDA.

-

Quenching with BF₃·OEt₂ yields 5-boro-2-hydroxymethyl-oxazole , which is hydrolyzed to the boronic acid.

This method avoids transition metals but struggles with regioselectivity and functional group tolerance.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Cyclization + Borylation | 3 | 50–70 | Scalable, uses commercial reagents | Requires bromination optimization |

| One-pot Ni-catalyzed | 2 | 30–50 | Fewer steps | Untested for boronic acid installation |

| Grignard boron transfer | 2 | 40–60 | Metal-free | Low regioselectivity |

Protection-Deprotection Strategies

The hydroxymethyl group’s reactivity necessitates protection during harsh reactions:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxylmethyl–oxazole-5-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for high functional group tolerance .

Major Products

The major products formed from these reactions include boronic esters, substituted oxazole derivatives, and other boron-containing compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Hydroxylmethyl–oxazole-5-boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxylmethyl–oxazole-5-boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors. The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 2-hydroxymethyl-oxazole-5-boronic acid and analogous compounds:

Key Observations :

- Aromatic vs. Non-Aromatic Cores: The oxazole and benzooxazole derivatives exhibit planar aromatic structures, enhancing π-π stacking interactions, while dihydrobenzooxazole derivatives (e.g., ) are non-aromatic, reducing conjugation but improving solubility .

- Substituent Effects : Hydroxymethyl groups (hypothetical in the target compound) increase hydrophilicity compared to methyl or trifluoromethyl substituents (e.g., ). Boronic acid positioning (5- vs. 2-) alters steric and electronic profiles in cross-coupling reactions .

Reactivity in Suzuki-Miyaura Coupling

- 2-Hydroxymethyl-oxazole-5-boronic acid : Expected to exhibit moderate reactivity due to the electron-withdrawing oxazole ring, which polarizes the boronic acid group. Comparable to 5-methoxy-2-mercaptobenzimidazole derivatives in coupling efficiency .

- (5-Methylthiophen-2-yl)boronic acid : Higher reactivity attributed to the electron-donating thiophene sulfur, enabling faster transmetallation.

- (2-Oxo-dihydrobenzooxazol-5-yl)boronic acid : Lower reactivity due to reduced aromatic stabilization and steric hindrance from the oxo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.